1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and a methylamine group
Mechanism of Action
Target of Action
It is known that this compound is an important amine derivative used in various industrial resins and products, as well as in the synthesis of drugs and fragrances .
Mode of Action
It is known to act as an amine nucleophile, which suggests that it may interact with its targets by donating a pair of electrons to form a covalent bond .
Biochemical Pathways
It is used in the synthesis of anti-hiv-1 agents , suggesting that it may play a role in the biochemical pathways related to viral replication or immune response.
Result of Action
Given its use in the synthesis of anti-hiv-1 agents , it may have antiviral effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The process begins with the formation of an imine intermediate, which is then reduced to the corresponding amine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of catalytic hydrogenation to reduce the imine intermediate. This method offers higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methylamine group.
2,4-Dimethoxybenzaldehyde: Precursor in the synthesis of the compound.
N-Methylphenethylamine: Similar amine structure but lacks the methoxy groups.
Uniqueness
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is unique due to the presence of both methoxy groups and the methylamine group
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)6-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXCWPGQJADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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